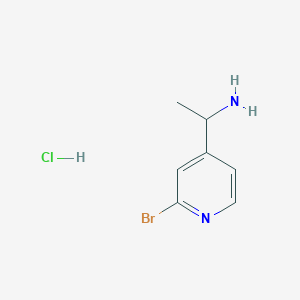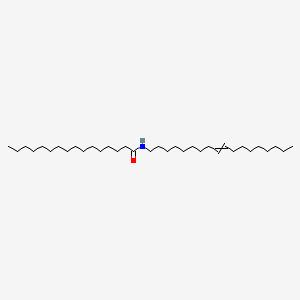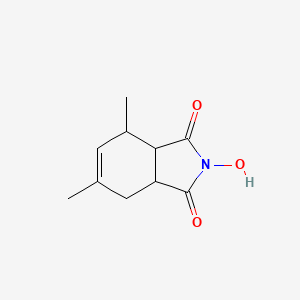
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate: is a chemical compound that belongs to the class of phosphinates It contains a sodium ion, a hydroxy group, and a 3-methyloxiran-2-yl group attached to a phosphinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate typically involves the reaction of 3-methyloxirane with a phosphinic acid derivative in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions:
Oxidation: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate can undergo oxidation reactions, leading to the formation of oxidized phosphinate derivatives.
Reduction: This compound can also participate in reduction reactions, where the phosphinate group is reduced to a phosphine oxide.
Substitution: Substitution reactions involving the hydroxy group or the oxirane ring can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized phosphinate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted phosphinate derivatives with various functional groups.
科学的研究の応用
Chemistry: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphinate esters and other phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphinate metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various phosphorus-containing compounds.
作用機序
The mechanism of action of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of phosphinate metabolism or the disruption of cellular processes dependent on phosphorus-containing compounds.
類似化合物との比較
Fosfomycin: A phosphonate antibiotic with a similar oxirane ring structure.
Phosphinic Acid Derivatives: Compounds with similar phosphinate moieties but different substituents.
Uniqueness: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is unique due to its specific combination of a sodium ion, hydroxy group, and 3-methyloxiran-2-yl group
特性
分子式 |
C3H6NaO4P |
|---|---|
分子量 |
160.04 g/mol |
IUPAC名 |
sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1 |
InChIキー |
JHXHBFDOOUMZSP-UHFFFAOYSA-M |
正規SMILES |
CC1C(O1)P(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)


![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)
![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)
![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)
![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)

![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)

![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)
